molecular formula C14H10N2O5 B12806289 Carbamic acid, (2-nitronaphtho(2,1-b)furan-7-yl)-, methyl ester CAS No. 125372-39-6

Carbamic acid, (2-nitronaphtho(2,1-b)furan-7-yl)-, methyl ester

Cat. No.: B12806289
CAS No.: 125372-39-6
M. Wt: 286.24 g/mol
InChI Key: UTWSPKNURDBVPY-UHFFFAOYSA-N
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Description

Carbamic acid, (2-nitronaphtho(2,1-b)furan-7-yl)-, methyl ester is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a carbamic acid group attached to a nitronaphthofuran moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, (2-nitronaphtho(2,1-b)furan-7-yl)-, methyl ester typically involves multi-step organic reactions. One common method includes the nitration of naphthofuran followed by the introduction of a carbamic acid group through a series of substitution reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and esterification processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (2-nitronaphtho(2,1-b)furan-7-yl)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form different derivatives.

    Reduction: Reduction of the nitro group can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products

Scientific Research Applications

Carbamic acid, (2-nitronaphtho(2,1-b)furan-7-yl)-, methyl ester has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Carbamic acid, (2-nitronaphtho(2,1-b)furan-7-yl)-, methyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group and carbamic acid moiety play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid derivatives: Compounds with similar carbamic acid groups but different aromatic or heterocyclic moieties.

    Nitronaphthofuran derivatives: Compounds with similar nitronaphthofuran structures but different functional groups.

Uniqueness

Carbamic acid, (2-nitronaphtho(2,1-b)furan-7-yl)-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial contexts.

Properties

CAS No.

125372-39-6

Molecular Formula

C14H10N2O5

Molecular Weight

286.24 g/mol

IUPAC Name

methyl N-(2-nitrobenzo[e][1]benzofuran-7-yl)carbamate

InChI

InChI=1S/C14H10N2O5/c1-20-14(17)15-9-3-4-10-8(6-9)2-5-12-11(10)7-13(21-12)16(18)19/h2-7H,1H3,(H,15,17)

InChI Key

UTWSPKNURDBVPY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=CC2=C(C=C1)C3=C(C=C2)OC(=C3)[N+](=O)[O-]

Origin of Product

United States

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